Tert-butyl 7-aminoheptanoate hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl 7-aminoheptanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9-12;/h4-9,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWXXXAHSSCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138066-00-7 | |
| Record name | tert-butyl 7-aminoheptanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Context and Significance of Tert Butyl 7 Aminoheptanoate Hydrochloride
Historical Development and Evolution of Amino Esters in Synthetic Chemistry
The journey of amino esters in synthetic chemistry is intrinsically linked to the advancements in peptide synthesis. Early efforts in constructing peptides were hampered by the bifunctional nature of amino acids, which contain both a nucleophilic amino group and an electrophilic carboxylic acid group, leading to uncontrolled polymerization. slideshare.net The necessity to selectively block one of these groups to allow for controlled amide bond formation led to the development of protecting group chemistry. libretexts.org
Initially, methods for amino acid synthesis included the amination of alpha-bromocarboxylic acids and the Strecker synthesis, which assembles an alpha-amino acid from an aldehyde, ammonia, and cyanide. libretexts.org A significant leap forward was the introduction of the first practical protecting groups. The benzyloxycarbonyl (Cbz) group, introduced in the 1930s, was a foundational development, enabling the controlled synthesis of peptides. youtube.com
The mid-20th century saw the introduction of the tert-butyloxycarbonyl (Boc) group, which offered the advantage of being removable under milder acidic conditions than the Cbz group. researchgate.net This development was crucial for the solid-phase peptide synthesis (SPPS) strategy, pioneered by R.B. Merrifield, which revolutionized the field by allowing for the rapid and efficient assembly of peptide chains. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy later emerged as a popular alternative, utilizing a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups (like tert-butyl esters). researchgate.netresearchgate.net
This evolution in protecting group strategy necessitated the synthesis of a wide array of amino acid derivatives, including various amino esters. The primary purpose of esterifying the carboxylic acid group, often as a methyl, ethyl, or tert-butyl ester, is to prevent it from reacting during the coupling of the amino terminus of another amino acid. wikipedia.org The development of methods to create these esters, such as the Fischer esterification and procedures using reagents like trimethylchlorosilane with an alcohol, became integral to synthetic organic chemistry. wikipedia.orgnih.gov
Beyond peptide synthesis, the applications for amino esters have expanded significantly. They are now recognized as crucial intermediates in medicinal chemistry, as chiral synthons, and in the development of novel polymer materials. nih.gov This expansion has driven further research into more efficient and selective methods for their synthesis, moving from classical techniques to more advanced catalytic approaches.
Contextualization as a Key Intermediate in Organic Synthesis
Tert-butyl 7-aminoheptanoate hydrochloride serves as a prime example of a bifunctional molecule designed for multi-step organic synthesis. Its primary utility lies in its role as a hetero-bifunctional linker. bldpharm.com A linker in this context is a molecular chain that connects two or more different chemical entities. The design of this compound, featuring a protected amine at one end and a protected carboxylic acid at the other, separated by a seven-carbon aliphatic chain, makes it an ideal component for constructing larger, more complex molecules.
A prominent and rapidly growing application for this intermediate is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). bldpharm.com PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.gov These heterobifunctional molecules consist of two active "warheads" connected by a linker: one warhead binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. nih.gov
The linker's role in a PROTAC is critical; its length, flexibility, and chemical composition are crucial determinants of the PROTAC's efficacy. nih.gov The linker must orient the two bound proteins (the POI and the E3 ligase) in a specific spatial arrangement to facilitate the transfer of ubiquitin to the target protein, marking it for degradation. This compound provides a flexible, aliphatic seven-carbon spacer, which is a common structural motif in PROTAC linker design. broadpharm.com Synthetic chemists can deprotect either the amino or the carboxyl end selectively to couple it to the respective warheads, making it a valuable building block in the modular synthesis of PROTAC libraries for drug discovery and optimization. nih.gov
The general synthetic utility of this compound and similar amino esters extends to their use as building blocks for various specialty chemicals and pharmaceutical intermediates where a defined spacer element is required. nbinno.com
Overview of the Chemical Entity's Unique Structural Features and Their Synthetic Utility
The synthetic versatility of this compound is a direct consequence of its distinct structural components: the tert-butyl ester, the hydrochloride salt of the primary amine, and the seven-carbon (heptanoate) backbone. This combination allows for an orthogonal protection strategy, where one protecting group can be removed selectively without affecting the other. nih.govbham.ac.uk
Key Structural Features and Their Synthetic Utility
| Structural Feature | Description | Synthetic Utility |
| Tert-butyl Ester | A bulky ester protecting group for the carboxylic acid functionality. | Acid-Labile Protection: It is stable under basic and nucleophilic conditions but can be readily cleaved under strong acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. This process liberates the volatile gas isobutylene (B52900), simplifying purification. wikipedia.orgresearchgate.net This stability and selective removal are highly advantageous in multi-step syntheses. uniurb.it |
| Amine Hydrochloride Salt | The primary amino group is protonated and exists as a stable, crystalline hydrochloride salt. | Amine Protection & Handling: Protonation effectively protects the amino group from participating in unwanted reactions, such as acylation or alkylation. libretexts.org The salt form enhances the compound's stability for storage and improves its solubility in certain solvents, making it easier to handle compared to the free amine. quora.com The free amine can be easily liberated when needed by treatment with a non-nucleophilic base, allowing for subsequent reactions like amide bond formation. reddit.comnih.gov |
| Heptanoate (B1214049) Chain | A seven-carbon aliphatic chain that separates the two functional groups. | Flexible Spacer: This alkyl chain acts as a flexible and hydrophobic linker. In molecules like PROTACs, this spacer provides the necessary length and conformational freedom to allow the two ends of the molecule to bind to their respective protein targets simultaneously. bldpharm.comnih.gov The length of this chain can be critical for biological activity. |
The combination of an acid-labile ester and a base-labile amine salt within the same molecule is a classic example of an orthogonal protection scheme. This allows a synthetic chemist to choose which end of the molecule to react by simply selecting the appropriate reaction conditions (acidic or basic), providing precise control over the synthetic route.
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of Tert-butyl 7-aminoheptanoate from Precursors
Esterification of 7-Bromoheptanoic Acid with Tert-butyl Alcohol
The esterification of 7-bromoheptanoic acid with tert-butyl alcohol to form tert-butyl 7-bromoheptanoate is a critical initial step. Due to the sterically hindered nature of the tert-butyl group, direct esterification can be challenging, leading to the development of several specialized methods.
Traditional acid-catalyzed esterification, a cornerstone of organic synthesis, can be applied to the synthesis of tert-butyl 7-bromoheptanoate. One common approach involves the reaction of 7-bromoheptanoic acid with isobutylene (B52900) in the presence of a catalytic amount of a strong Brønsted acid, such as sulfuric acid. In this reaction, the acid protonates isobutylene to form a stable tert-butyl cation, which is then attacked by the carboxylate of the 7-bromoheptanoic acid. This method is effective but requires careful control of reaction conditions to prevent side reactions, such as the polymerization of isobutylene.
Alternatively, direct esterification with tert-butyl alcohol can be attempted using an acid catalyst. However, this method is often less efficient for the formation of tert-butyl esters due to the steric hindrance of the tertiary alcohol, which disfavors the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Biocatalysis has emerged as a powerful and sustainable alternative for ester synthesis. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective catalysts for the esterification of a wide range of substrates, including sterically hindered alcohols. The enzymatic synthesis of tert-butyl 7-bromoheptanoate would involve the reaction of 7-bromoheptanoic acid with tert-butyl alcohol in a suitable organic solvent, with CALB serving as the biocatalyst.
The key advantages of this enzymatic approach include high selectivity, which minimizes the formation of byproducts, and mild reaction conditions (typically near room temperature), which preserves the integrity of the starting materials and product. Biocatalytic considerations for optimizing this reaction include the choice of solvent, water activity, temperature, and the molar ratio of the substrates. Immobilization of the lipase on a solid support is also a common strategy to enhance its stability and facilitate its recovery and reuse, making the process more cost-effective and environmentally friendly.
A highly efficient and mild method for the synthesis of tert-butyl esters is the reaction of the carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly well-suited for substrates that are sensitive to harsh acidic conditions.
In this reaction, it is believed that DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a highly reactive intermediate, which then readily acylates the carboxylate of 7-bromoheptanoic acid. The resulting mixed anhydride subsequently decomposes to release carbon dioxide and the desired tert-butyl ester. This method typically proceeds at room temperature and provides high yields of the tert-butyl ester.
| Esterification Method | Key Reagents | Catalyst | Primary Advantages |
| Acid-Catalyzed | 7-Bromoheptanoic Acid, Isobutylene or Tert-butyl Alcohol | Brønsted Acid (e.g., H₂SO₄) | Cost-effective, uses readily available materials. |
| Enzymatic Synthesis | 7-Bromoheptanoic Acid, Tert-butyl Alcohol | Lipase (e.g., Candida antarctica lipase B) | High selectivity, mild reaction conditions, environmentally friendly. |
| DMAP-Catalyzed | 7-Bromoheptanoic Acid, Di-tert-butyl dicarbonate (Boc Anhydride) | 4-(Dimethylamino)pyridine (DMAP) | High yields, mild reaction conditions, suitable for sensitive substrates. |
Introduction of the Amino Functionality via Halogen-Amine Interconversion
Following the successful synthesis of tert-butyl 7-bromoheptanoate, the next critical step is the introduction of the primary amino group at the 7-position. This is typically achieved through a nucleophilic substitution reaction, where the bromide ion is displaced by a nitrogen-containing nucleophile.
The carbon-bromine bond in tert-butyl 7-bromoheptanoate is susceptible to cleavage by a variety of nucleophiles. A common and effective method for introducing the amino group is a two-step sequence involving an azide intermediate. The bromoalkane is first treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield tert-butyl 7-azidoheptanoate. The azide group is an excellent precursor to a primary amine and does not undergo over-alkylation, a common side reaction in direct amination. The resulting azide is then reduced to the primary amine. This reduction can be accomplished through several methods, including catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) or by using a reducing agent such as lithium aluminum hydride (LiAlH₄) ucalgary.camasterorganicchemistry.comjove.comthieme-connect.de.
Another well-established method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis. This procedure involves the reaction of the alkyl halide with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, preventing the over-alkylation that can occur with direct amination. The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure) or under acidic or basic conditions, to release the desired primary amine.
Direct amination of tert-butyl 7-bromoheptanoate with ammonia is also a possibility. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as the initially formed primary amine is also nucleophilic and can react with additional molecules of the bromoalkane chemguide.co.ukopenstax.orgjove.com. To favor the formation of the primary amine, a large excess of ammonia is typically used.
Reductive Amination Strategies
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of substituted amines from carbonyl compounds (aldehydes or ketones) and a primary or secondary amine. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of secondary amines starting from tert-butyl 7-aminoheptanoate, this strategy offers a controlled and efficient route, avoiding the over-alkylation issues often associated with direct alkylation methods. masterorganicchemistry.com
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the initial aldehyde or ketone but is highly effective at reducing the intermediate imine. masterorganicchemistry.comnih.gov The reaction typically involves stirring the primary amine (tert-butyl 7-aminoheptanoate) with an aldehyde or ketone in a suitable solvent, followed by the addition of the reducing agent.
Research involving the closely related methyl 7-aminoheptanoate has shown that reductive amination with aromatic aldehydes using STAB can yield the desired monoalkylated products. nih.gov However, challenges such as the formation of unwanted dialkylated products can occur. nih.gov The choice of reducing agent is critical; alternatives to STAB include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (NaBH4), though STAB is often preferred for its selectivity. masterorganicchemistry.comorganic-chemistry.org
Table 1: Reductive Amination Reaction Parameters
| Parameter | Description |
|---|---|
| Amine Substrate | Tert-butyl 7-aminoheptanoate (a primary amine) |
| Carbonyl Substrate | Various aldehydes or ketones |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride |
| Solvent | Dichloromethane (DCM), Methanol (MeOH) |
| Key Advantage | Controlled mono-alkylation, avoiding polyalkylation |
Synthesis of Hydrochloride Salt Forms
The conversion of the free base form of tert-butyl 7-aminoheptanoate to its hydrochloride salt is a common final step in its synthesis. This process enhances the compound's stability, crystallinity, and handling properties.
A standard and effective method for forming the hydrochloride salt is through the reaction of the free amine with hydrogen chloride (HCl). google.com This can be achieved by dissolving the purified tert-butyl 7-aminoheptanoate free base in a dry, inert organic solvent, such as diethyl ether or dioxane. google.comgoogle.com A solution of HCl in a compatible solvent (e.g., HCl gas dissolved in dry ether) is then added to the amine solution. google.com The reaction is an acid-base neutralization, where the lone pair of electrons on the nitrogen atom of the amine attacks the proton of the HCl, forming an ammonium (B1175870) salt. The resulting tert-butyl 7-aminoheptanoate hydrochloride, being ionic, is typically insoluble in nonpolar organic solvents and precipitates out of the solution. The solid salt can then be isolated by filtration. google.com
To ensure high purity and maximize the yield of the hydrochloride salt, several reaction conditions must be carefully controlled.
Temperature: The reaction is often carried out at reduced temperatures, for instance, by cooling the amine solution to 0°C or even lower before the addition of HCl. google.com This helps to control the exothermicity of the neutralization reaction and can lead to the formation of finer, more easily filterable crystals, minimizing the trapping of impurities.
Solvent Choice: The solvent must be dry and inert to both the free amine and HCl. Diethyl ether is commonly used because it readily dissolves the free base but not the resulting hydrochloride salt, facilitating precipitation and isolation. google.com
Rate of Addition: Slow, dropwise addition of the HCl solution to the stirred amine solution is crucial. google.com This prevents localized high concentrations of acid, which could potentially lead to side reactions or the formation of an oily product instead of a crystalline solid.
Stoichiometry: The use of a precise molar equivalent of HCl is important. An excess of HCl can lead to the presence of residual acid in the final product, while an insufficient amount will result in incomplete conversion of the free base to the salt.
Purification: After filtration, the collected solid is typically washed with fresh, cold solvent to remove any soluble impurities. The product is then dried under vacuum to remove residual solvent, yielding the pure hydrochloride salt. google.com
One-Pot Synthetic Strategies and Tandem Reactions
One-pot and tandem (or cascade) reactions are highly valued in modern organic synthesis for their efficiency, reduced waste, and simplification of purification processes. These strategies are applicable to the elaboration of tert-butyl 7-aminoheptanoate into more complex structures.
A highly efficient one-pot procedure has been developed for the synthesis of N-Boc protected secondary amines from primary amines. nih.govresearchgate.net This method integrates the reductive amination step with a subsequent N-protection step in a single reaction vessel. In this tandem process, a primary amine like tert-butyl 7-aminoheptanoate is first reacted with an aldehyde in the presence of sodium triacetoxyborohydride (STAB) to form the secondary amine. nih.gov Without isolating this intermediate, di-tert-butyl dicarbonate ((Boc)2O) is then added to the reaction mixture. The (Boc)2O reacts with the newly formed secondary amine to yield the N-Boc protected product. nih.gov
This tandem procedure is noted for its efficiency, selectivity, and versatility, providing excellent yields of the desired N-Boc protected secondary amines. nih.gov It is particularly advantageous as it avoids a separate purification step for the intermediate secondary amine, which can sometimes be challenging. nih.gov
Table 2: One-Pot N-Boc Protection via Reductive Amination
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Reductive Amination | Aldehyde, Sodium triacetoxyborohydride (STAB) | Secondary amine (not isolated) |
| 2. N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)2O) | N-Boc protected secondary amine |
The structure of tert-butyl 7-aminoheptanoate, with its terminal amino group and a tert-butyl ester, allows for a variety of sequential functional group transformations. A primary sequence involves the initial formation of the tert-butyl ester from the corresponding amino acid, followed by reactions at the amino group.
For example, the synthesis of the starting material itself can be considered a sequential process: first, the carboxylic acid of 7-aminoheptanoic acid is protected as a tert-butyl ester. This transformation is typically carried out by reacting the amino acid with isobutylene in the presence of an acid catalyst. google.com Once the ester is formed, the now-free primary amino group is available for a wide range of subsequent reactions, such as the reductive amination and N-Boc protection described previously. This strategic protection of the carboxylic acid allows for selective modification of the amino group, which can then be followed by deprotection of the ester if the free carboxylic acid is required for a later synthetic step. This orthogonal protection strategy is a cornerstone of modern peptide and medicinal chemistry.
Mechanistic Investigations of Reactivity and Selectivity
Reactivity of the Amino Group in Complex Environments
The primary amino group in tert-butyl 7-aminoheptanoate is a potent nucleophile, enabling its participation in a variety of bond-forming reactions. studymind.co.ukbyjus.com Understanding the mechanisms of these reactions is crucial for predicting and controlling reaction outcomes.
Mechanisms of Peptide Coupling Reactions
The formation of an amide bond, central to peptide synthesis, is a key reaction of the amino group. wikipedia.orgomicsonline.org The mechanism is largely dictated by the coupling agent used. iris-biotech.debachem.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), activate a carboxylic acid by forming a highly reactive O-acylisourea intermediate. wikipedia.org The amino group of tert-butyl 7-aminoheptanoate then attacks the carbonyl carbon of this intermediate. This nucleophilic attack proceeds through a tetrahedral intermediate which then collapses to form the stable amide bond and a urea (B33335) byproduct. omicsonline.org To suppress potential racemization of the activated amino acid, additives like 1-hydroxy-benzotriazole (HOBt) are often used. These additives react with the O-acylisourea to form an active ester, which is less prone to racemization. wikipedia.org
Phosphonium and aminium/uronium salts, such as BOP, PyBOP, HBTU, and HATU, represent another class of coupling reagents. bachem.com These reagents convert the carboxylic acid into an activated ester, which is then attacked by the amino group in a similar nucleophilic acyl substitution mechanism. iris-biotech.de
| Coupling Agent Class | Example(s) | Mechanism | Key Intermediate |
| Carbodiimides | DCC, DIC | Formation of O-acylisourea | O-acylisourea |
| Phosphonium Salts | BOP, PyBOP | Formation of activated ester | Acyloxyphosphonium salt |
| Aminium/Uronium Salts | HBTU, HATU | Formation of activated ester | Activated ester (e.g., benzotriazolyl ester) |
Pathways for Michael Addition Reactions
The amino group of tert-butyl 7-aminoheptanoate can also act as a nucleophile in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-conjugate addition of the amine to an α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.com The mechanism is initiated by the attack of the nitrogen's lone pair of electrons on the β-carbon of the unsaturated system. masterorganicchemistry.com This forms a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this intermediate, typically by the solvent, yields the final adduct. wikipedia.orgmasterorganicchemistry.com While strong nucleophiles like Grignard reagents tend to undergo 1,2-addition to the carbonyl carbon, weaker nucleophiles like amines favor the 1,4-addition pathway. chemistrysteps.com
Role of the Tert-butyl Ester as a Protecting Group
The tert-butyl ester in tert-butyl 7-aminoheptanoate serves as a protecting group for the carboxylic acid functionality. libretexts.orgthieme-connect.com Its stability and selective removal are key features in multi-step synthesis. thieme-connect.com
Acid-Labile Deprotection Mechanisms
The tert-butyl ester is readily cleaved under acidic conditions. libretexts.orgacsgcipr.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the formation of a stable tertiary tert-butyl carbocation and the free carboxylic acid. youtube.comstackexchange.com The tert-butyl cation is then typically quenched by a nucleophile or eliminated as isobutylene (B52900) gas. stackexchange.comacs.org This deprotection can be achieved with various acids, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. acsgcipr.org
| Deprotection Condition | Key Mechanistic Feature | Products |
| Strong Acid (e.g., TFA) | Formation of a stable tert-butyl cation | Carboxylic acid, tert-butyl cation (leading to isobutylene or t-butyl trifluoroacetate) stackexchange.com |
Orthogonal Protection Strategies in Multi-step Synthesis
The stability of the tert-butyl ester to basic and many other conditions allows for its use in orthogonal protection strategies. nih.govbham.ac.uk This means that different protecting groups can be removed selectively without affecting others. nih.govresearchgate.net For example, in peptide synthesis, the widely used Fmoc/tBu strategy relies on the base-lability of the Fmoc protecting group for the amine and the acid-lability of the tert-butyl ester for side-chain protection. nih.govresearchgate.netbiosynth.com This allows for the sequential deprotection and elaboration of different parts of a molecule. bham.ac.ukrsc.org
Stereochemical Considerations in Amino Acid Ester Derivatives
While tert-butyl 7-aminoheptanoate is achiral, its derivatives, particularly when coupled with chiral amino acids, introduce stereochemical considerations. rsc.orgnih.govresearchgate.net
During peptide coupling, there is a risk of epimerization at the α-carbon of the activated amino acid. nih.gov This can occur through the formation of an oxazolone (B7731731) intermediate, which can readily racemize. bachem.comnih.gov The choice of coupling reagents and additives is critical to minimize this side reaction. nih.gov
Strategic Applications in Complex Molecule Synthesis
Building Block for Histone Deacetylase (HDAC) Inhibitor Scaffolds
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown significant promise in oncology and other therapeutic areas. The general pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a cap group that interacts with the surface of the protein, and a linker that connects the ZBG and the cap group. researchgate.net The linker plays a crucial role in determining the inhibitor's potency and isoform selectivity. broadpharm.com
The linker in an HDAC inhibitor must span the gorge of the enzyme's active site, placing the cap group and the ZBG in their optimal positions for interaction. The length of the linker is therefore a critical design parameter. Tert-butyl 7-aminoheptanoate hydrochloride provides a seven-carbon chain, which can be readily incorporated as a linker or a significant portion thereof. This length is often suitable for accessing the active sites of various HDAC isoforms.
The synthesis of an HDAC inhibitor could involve the acylation of the amino group of tert-butyl 7-aminoheptanoate with a cap group-containing carboxylic acid. Following this, the tert-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled to a ZBG-containing amine to complete the inhibitor structure. The flexibility of the heptanoate (B1214049) chain allows for conformational adjustments within the active site, potentially enhancing binding affinity.
Table 1: Design Principles for Linker Moieties in HDAC Inhibitors
| Design Principle | Rationale | Relevance of a 7-Carbon Alkyl Chain |
|---|---|---|
| Optimal Length | To correctly position the cap group and zinc-binding group within the HDAC active site. | A seven-carbon chain provides a significant and often suitable length to span the active site gorge of many HDAC isoforms. |
| Flexibility | To allow for conformational adjustments and optimal interactions with the enzyme. | The aliphatic nature of the heptanoate chain offers considerable rotational freedom. |
| Chemical Stability | To ensure the integrity of the molecule under physiological conditions. | The alkyl chain is chemically robust and resistant to metabolic degradation. |
| Modulation of Physicochemical Properties | To influence solubility, permeability, and other drug-like properties. | The hydrophobic nature of the alkyl chain can be balanced by polar functional groups in the cap and ZBG. |
Steric hindrance is a critical factor that can influence molecular interactions and reaction outcomes. rsc.orgnih.gov In the context of this compound, the bulky tert-butyl group provides excellent protection for the carboxylic acid during synthesis, preventing its participation in unwanted side reactions. This steric bulk is advantageous during the initial steps of inhibitor synthesis.
Once the final HDAC inhibitor is assembled and the tert-butyl group is removed, the focus of steric considerations shifts to the interaction of the linker with the amino acid residues lining the active site of the HDAC enzyme. A linear alkyl chain, such as the one derived from tert-butyl 7-aminoheptanoate, generally presents a minimal steric profile, allowing it to fit comfortably within the often-narrow channel of the active site. researchgate.net This contrasts with more rigid or bulkier linkers, which could introduce unfavorable steric clashes and reduce the inhibitor's potency. The streamlined nature of the heptanoate linker can therefore contribute to a more favorable binding profile.
Development of PROTAC Linkers and Targeted Protein Degraders
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.gov A PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. broadpharm.com The linker is a critical determinant of PROTAC efficacy, as its length, composition, and attachment points dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govprecisepeg.com
Alkyl chains are among the most common motifs used in PROTAC linkers. nih.govprecisepeg.com this compound is an ideal building block for the synthesis of such linkers. Its bifunctional nature allows for a modular and convergent synthetic strategy. For instance, the amino group can be coupled to the E3 ligase ligand, while the deprotected carboxylic acid can be attached to the warhead that targets the protein of interest. This sequential approach allows for the systematic variation of the linker length and composition to optimize PROTAC activity.
The seven-carbon chain of this compound provides a substantial and often effective distance between the two ends of the PROTAC, which is necessary to bridge the target protein and the E3 ligase without introducing significant steric strain. broadpharm.com
The design of the linker is a key step in the optimization of a PROTAC. While early PROTAC development often relied on flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains, there is a growing interest in more rigid and structurally defined linkers to improve ternary complex stability and pharmacokinetic properties. precisepeg.comacs.org Even within the context of flexible linkers, the length of the alkyl chain is a crucial parameter that needs to be empirically optimized for each target protein and E3 ligase pair. broadpharm.com
Table 2: Key Considerations for PROTAC Linker Design
| Linker Property | Impact on PROTAC Functionality | Role of an Alkyl Aminoheptanoate Building Block |
|---|---|---|
| Length | Crucial for the formation of a stable ternary complex; optimal length is target-dependent. broadpharm.com | Provides a seven-carbon segment, contributing to the necessary distance between the two ligands. |
| Composition | Influences physicochemical properties such as solubility and cell permeability. nih.gov | The alkyl chain is hydrophobic, which can be balanced with more polar components in the linker. |
| Flexibility | Allows for the adoption of a productive conformation for ternary complex formation. precisepeg.com | The aliphatic chain offers high flexibility. |
| Attachment Points | The exit vectors from the warhead and E3 ligase ligand affect the geometry of the ternary complex. | The terminal amine and carboxylate allow for versatile and directional attachment. |
Precursor in the Synthesis of Hybrid Pharmacophores and Advanced Drug Discovery Intermediates
Hybrid pharmacophores are molecules that combine two or more distinct pharmacophoric units into a single chemical entity. This approach aims to create drugs with dual or synergistic activities, or to improve the pharmacokinetic properties of existing drugs. The synthesis of such molecules often requires versatile linkers to covalently connect the different pharmacophoric moieties.
This compound serves as an excellent precursor for this purpose. Its linear chain can act as a spacer between two pharmacophores, and its terminal functional groups (amine and protected carboxylate) provide the necessary handles for their attachment. For example, the amino group could be modified to introduce one pharmacophore, while the deprotected carboxylate could be used to attach a second pharmacophore via an amide or ester linkage. This modularity allows for the systematic exploration of different pharmacophore combinations and linker lengths in the pursuit of novel therapeutic agents. The stability of the alkyl chain ensures that the linker remains intact under physiological conditions, allowing the hybrid molecule to exert its intended biological effects.
Utility in Amino Carbonyl Chemistry and Related Transformations
The presence of both a primary amine and a tert-butyl protected carboxylic acid ester in this compound allows for its versatile participation in a range of amino carbonyl transformations. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to many reaction conditions used to modify the amino group. This orthogonality is key to its strategic application in multi-step syntheses.
One of the fundamental reactions involving the amino group is acylation . This compound can be readily acylated by reacting it with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to neutralize the hydrochloride salt. This reaction forms an amide bond and is a common strategy for elongating carbon chains or introducing specific functionalities.
Another significant transformation is reductive amination . The primary amine of this compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. For instance, studies on the closely related methyl 7-aminoheptanoate hydrochloride have demonstrated successful tandem direct reductive amination followed by N-Boc protection. This suggests that this compound would similarly be an excellent substrate for such reactions, allowing for the introduction of a wide variety of substituents at the nitrogen atom. This method is particularly useful for building molecular diversity in the synthesis of compound libraries.
Furthermore, the amino group can participate in peptide coupling reactions . Utilizing standard peptide coupling reagents, this compound can be coupled with N-protected amino acids or peptides to introduce a flexible seven-carbon linker into a peptide backbone. The tert-butyl ester of the heptanoate moiety can be selectively deprotected under acidic conditions at a later stage to reveal a carboxylic acid, which can then be further functionalized.
The table below summarizes some key transformations involving the amino group of this compound.
| Transformation | Reagents and Conditions | Product Functional Group |
| Acylation | Acid chloride/anhydride, Base (e.g., Triethylamine) | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary Amine |
| Peptide Coupling | N-protected amino acid, Coupling agent (e.g., HATU, HOBt) | Peptide bond |
Synthesis of Other Biologically Active Amino Acid Derivatives and Analogs
The structural features of this compound make it an attractive starting material for the synthesis of various non-standard amino acid derivatives and analogs with potential biological activity. The seven-carbon chain provides a flexible spacer, which can be advantageous in designing molecules that can span specific distances within a biological target, such as an enzyme's active site or a receptor's binding pocket.
A significant area of application is in the synthesis of Histone Deacetylase (HDAC) inhibitors . Many HDAC inhibitors feature a common pharmacophore consisting of a zinc-binding group, a linker, and a cap group. The aliphatic chain of this compound can serve as the linker element. Through modification of the amino and the deprotected carboxyl groups, various zinc-binding moieties and cap groups can be introduced to generate novel HDAC inhibitors. While direct synthesis from this specific starting material is not extensively documented in publicly available literature, the synthesis of similar structures using related amino acid derivatives is a well-established strategy.
Another promising application is in the development of antimicrobial peptides (AMPs) and their mimetics. The incorporation of unnatural amino acids with varying chain lengths is a common strategy to modulate the amphipathicity and proteolytic stability of AMPs. This compound can be incorporated into peptide sequences to introduce a flexible, lipophilic segment. The primary amine allows for its integration into a peptide chain via solid-phase peptide synthesis (SPPS), while the protected carboxyl group can be deprotected and amidated or coupled with other moieties post-synthesis.
Furthermore, this compound can be utilized as a scaffold for the creation of peptidomimetics and constrained peptides . The long aliphatic chain can be functionalized to create cyclic structures or to attach side chains that mimic the secondary structures of peptides, such as β-turns. For example, the amino and carboxyl groups could be used as anchor points for cyclization after peptide chain elongation, leading to macrocyclic structures with potentially enhanced biological activity and stability.
The following table outlines potential applications in the synthesis of biologically active molecules.
| Class of Biologically Active Molecule | Synthetic Strategy | Potential Role of this compound |
| Histone Deacetylase (HDAC) Inhibitors | Modification of amino and carboxyl termini | Serves as the linker region connecting the zinc-binding group and the cap group. |
| Antimicrobial Peptides (AMPs) | Incorporation into peptide sequences | Provides a flexible, lipophilic spacer to modulate amphipathicity. |
| Peptidomimetics/Constrained Peptides | Cyclization and side-chain modification | Acts as a scaffold for creating macrocyclic structures or mimicking peptide secondary structures. |
Advanced Spectroscopic and Chromatographic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. For Tert-butyl 7-aminoheptanoate hydrochloride, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the primary structural confirmation of this compound. The spectra are typically recorded in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), to avoid signal overlap from the solvent.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Tert-butyl Group: A characteristic sharp singlet is observed for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region of the spectrum.
Methylene (B1212753) Groups: The aliphatic chain protons present as a series of multiplets. The protons alpha to the ester carbonyl and the amino group are the most deshielded and appear further downfield compared to the other methylene protons in the chain.
Amino Group: The protons of the ammonium (B1175870) group (-NH₃⁺) can be observed, often as a broad singlet, and its chemical shift can be concentration and pH-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears at the downfield end of the spectrum.
Tert-butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group give rise to distinct signals.
Methylene Carbons: The six methylene carbons of the heptanoate (B1214049) chain will each produce a unique signal, with their chemical shifts influenced by their proximity to the electron-withdrawing ester and ammonium groups.
A representative, though not experimentally verified for this specific molecule, compilation of expected ¹H and ¹³C NMR chemical shifts is provided in the tables below, based on established chemical shift prediction models and data from structurally similar compounds.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| (CH₃)₃C - | ~1.45 | Singlet |
| -CH₂ -COO- | ~2.30 | Triplet |
| -CH₂ -CH₂-COO- | ~1.60 | Multiplet |
| -CH₂-CH₂ -CH₂- | ~1.30-1.40 | Multiplet |
| -CH₂ -NH₃⁺ | ~3.00 | Triplet |
| -NH₃ ⁺ | Variable | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =O | ~175 |
| -O-C (CH₃)₃ | ~80 |
| -O-C(C H₃)₃ | ~28 |
| -C H₂-COO- | ~34 |
| -C H₂-NH₃⁺ | ~40 |
| Aliphatic -C H₂- | ~25-30 |
While simple esters like this compound are not expected to exhibit complex isomerism, dynamic NMR techniques could be employed to study the conformational flexibility of the heptanoate chain. At sufficiently low temperatures, the rate of bond rotation could slow down to the NMR timescale, potentially leading to the observation of distinct signals for different conformers. However, for a flexible chain of this nature, significant peak broadening at lower temperatures is the more probable outcome. The high degree of rotational freedom in the aliphatic chain makes it unlikely to observe stable, distinct conformational isomers at room temperature.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and assessing its purity. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to minimize fragmentation and observe the molecular ion.
The expected monoisotopic mass of the free base, Tert-butyl 7-aminoheptanoate, is approximately 201.17 g/mol . In the positive ion mode, the most prominent peak would correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 202.18. Other adducts, such as the sodium adduct [M+Na]⁺ at an m/z of around 224.16, may also be observed depending on the sample preparation and the purity of the solvents used. High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, further confirming the identity of the compound.
Interactive Data Table: Predicted m/z Values for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.18016 |
| [M+Na]⁺ | 224.16210 |
| [M+K]⁺ | 240.13604 |
| [M+NH₄]⁺ | 219.20670 |
M represents the molecular mass of the free base, Tert-butyl 7-aminoheptanoate.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical Purity
HPLC and UPLC are powerful chromatographic techniques for the separation, identification, and quantification of components in a mixture, making them ideal for assessing the purity of this compound. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
A generic set of HPLC/UPLC conditions for the analysis of such a compound is outlined below.
Interactive Data Table: Typical HPLC/UPLC Parameters
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 0.2-0.5 mL/min for UPLC; 0.8-1.5 mL/min for HPLC |
| Detection | UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD) |
Advanced Chromatographic Separation Techniques (e.g., Flash Chromatography)
For the purification of this compound on a larger scale than analytical HPLC/UPLC allows, flash chromatography is a commonly employed technique. This method utilizes a stationary phase (typically silica gel) and a solvent system of increasing polarity to separate the desired compound from impurities.
Given the polar nature of the amino group, a normal-phase separation on silica gel can be challenging due to strong interactions that can lead to peak tailing. To mitigate this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine, to compete with the analyte for active sites on the silica. Alternatively, reversed-phase flash chromatography can be used, which is analogous to reversed-phase HPLC but on a preparative scale. The selection of the appropriate technique and solvent system is crucial for achieving high purity and yield.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For tert-butyl 7-aminoheptanoate hydrochloride, DFT calculations would provide insights into electron distribution, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the ionic interaction between the heptanoate (B1214049) ammonium (B1175870) cation and the chloride anion.
Studies on similar amino acid hydrochloride salts, such as those of alanine (B10760859) and threonine, have utilized DFT to analyze the crucial N-H···Cl hydrogen bonds that define the crystal structure and influence the molecule's properties. nih.govresearchgate.net For this compound, DFT would be used to optimize the molecular geometry, predicting bond lengths, angles, and the strength of these hydrogen bonds. Functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to achieve accurate results. nih.govresearchgate.net Such calculations can also determine key electronic properties, which are summarized in the illustrative table below.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -8.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.5 to -1.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | ~6.5 to 7.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 10 to 15 D | Measures molecular polarity |
| N-H···Cl Bond Distance | 2.1 to 2.3 Å | Defines the strength of the key hydrogen bond |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Theoretical calculations can predict NMR parameters, aiding in the interpretation of experimental spectra. However, the chemical environment, particularly the solvent, significantly influences these parameters. researchgate.netnih.gov For an ionic compound like this compound, solvation effects are paramount.
Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. This method, combined with DFT, can be used to calculate the chemical shifts (δ) and spin-spin coupling constants (J) of the molecule in various solvents. escholarship.org This is crucial for understanding how interactions between the ammonium group, the chloride ion, and solvent molecules alter the electronic environment of the nuclei. nih.govescholarship.org Quantum chemistry can thus help identify the most probable solvation structures by comparing theoretically predicted and experimentally measured chemical shifts. escholarship.org
Table 2: Solvents for Theoretical NMR Prediction
| Solvent | Dielectric Constant (ε) | Typical Use in NMR |
|---|---|---|
| Chloroform-d (CDCl₃) | 4.81 | Common for nonpolar to moderately polar organic compounds |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Excellent for dissolving salts and polar compounds |
| Methanol-d₄ (CD₃OD) | 32.7 | Protic solvent, useful for hydrogen exchange studies |
| Water-d₂ (D₂O) | 78.4 | For highly water-soluble compounds |
DFT is also instrumental in mapping the reaction mechanisms of chemical transformations, such as the hydrolysis of the ester group in tert-butyl 7-aminoheptanoate. Computational studies on the base-catalyzed hydrolysis of other α-amino acid esters have successfully used DFT to model the reaction pathways. ekb.egdntb.gov.uadocumentsdelivered.com
For tert-butyl 7-aminoheptanoate, a similar approach would involve identifying the reactants, transition states, intermediates, and products along the reaction coordinate. By calculating the energies of these species, a potential energy surface can be constructed, revealing the activation energy (energy barrier) for the reaction. This provides a detailed, atomistic-level understanding of the mechanism, such as whether the hydrolysis proceeds through a concerted or stepwise pathway. acs.orgresearchgate.net Such calculations can clarify the role of catalysts and the solvent in stabilizing transition states. ekb.eg
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Given that 7-aminoheptanoic acid is an analogue of γ-aminobutyric acid (GABA), a major neurotransmitter, it is plausible that this compound could interact with biological targets like GABA receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comump.ac.id
In a typical docking study, the three-dimensional structure of the target protein (e.g., a GABA receptor) is obtained from a protein database. A 3D model of tert-butyl 7-aminoheptanoate would then be computationally "docked" into the active site of the receptor. mdpi.com A scoring function is used to estimate the binding affinity, often expressed as a free energy of binding (ΔG), and to rank different binding poses. nih.govmdpi.com This in silico approach can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the active site, providing hypotheses about its potential biological activity before any experimental work is undertaken. nih.gov
Table 3: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (ΔG) | -7.5 kcal/mol | Indicates a potentially stable binding interaction |
| Key Interacting Residues | Arg120, Glu255, Tyr97 | Identifies specific amino acids involved in binding |
| Types of Interaction | Hydrogen bond with Arg120 (NH₃⁺), Salt bridge with Glu255 (NH₃⁺), Hydrophobic contact with Tyr97 (alkyl chain) | Describes the nature of the forces stabilizing the complex |
Conformer Analysis and Energy Minimization Studies
The structure of this compound is not rigid; it possesses significant conformational flexibility due to the rotation around the single bonds in its seven-carbon chain. Understanding the molecule's preferred three-dimensional shapes, or conformers, is essential as the lowest-energy conformer often dictates its physical properties and biological activity.
Conformer analysis involves systematically exploring the molecule's potential energy surface to find stable, low-energy conformations. This is typically done using molecular mechanics force fields or quantum mechanical methods. Each identified conformer represents a local minimum on the energy landscape. An energy minimization study then refines the geometry of these conformers to find the most stable structures. For a flexible molecule like this, numerous conformers may exist within a few kcal/mol of the global minimum, and these may co-exist in solution. These studies are critical for selecting the correct starting structure for more complex simulations like molecular docking. mdpi.com
Comparative Chemical Trajectory Analysis with Analogous Compounds
Structure-Reactivity Relationships within Amino Ester Homologues
The reactivity of an amino ester is fundamentally governed by the nature of its ester group. A comparative analysis of tert-butyl 7-aminoheptanoate with its less sterically hindered homologues, methyl and ethyl 7-aminoheptanoates, reveals significant differences in their chemical reactivity, particularly at the carboxyl terminus.
Comparative Analysis with Methyl and Ethyl 7-Aminoheptanoates
Methyl and ethyl 7-aminoheptanoates exhibit greater reactivity in reactions involving the ester functionality, such as hydrolysis and transesterification, when compared to the tert-butyl analogue. cymitquimica.com This difference is primarily attributed to the smaller steric profile of the methyl and ethyl groups, which allows for more facile nucleophilic attack at the carbonyl carbon.
In contrast, the tert-butyl group in tert-butyl 7-aminoheptanoate hydrochloride presents a significant steric shield, hindering the approach of nucleophiles. This steric hindrance makes the tert-butyl ester less susceptible to saponification under basic conditions and generally more stable to a wider range of reagents and reaction conditions.
Table 1: Comparison of Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 105974-64-9 | C11H24ClNO2 | 237.77 |
| Methyl 7-aminoheptanoate | 39979-08-3 | C8H17NO2 | 159.23 |
| Ethyl 7-aminoheptanoate | 1117-66-4 | C9H19NO2 | 173.25 |
Investigation of Steric Effects of the Tert-butyl Group on Reaction Outcomes
The pronounced steric bulk of the tert-butyl group has a profound impact on the outcomes of various chemical transformations. In peptide synthesis, for instance, the rate of peptide bond formation can be influenced by the nature of the ester protecting group of the incoming amino acid. While the amino group of tert-butyl 7-aminoheptanoate remains a potent nucleophile, reactions involving the ester, such as its removal, require specific and often harsh conditions, typically strong acids, to proceed. This stability allows for the selective manipulation of the amino group while the carboxyl group remains protected.
Conversely, the methyl and ethyl esters are more readily cleaved, offering a different strategic advantage in multistep syntheses where milder deprotection conditions are desirable. The choice between these esters, therefore, becomes a critical tactical decision in the design of a synthetic route, balancing the need for stability with the requirements for eventual deprotection.
Comparison with other Tert-butyl Amino Acid Esters (e.g., Tert-butyl 6-aminohexanoate)
A comparison between tert-butyl 7-aminoheptanoate and its shorter-chain analogue, tert-butyl 6-aminohexanoate (B3152083), highlights the influence of the alkyl chain length on the molecule's properties and reactivity. biosynth.com While both compounds share the same functional groups, the additional methylene (B1212753) unit in the C7 backbone of tert-butyl 7-aminoheptanoate can affect intramolecular interactions and the propensity for cyclization.
For instance, in intramolecular cyclization reactions to form lactams, the chain length is a critical determinant of the feasibility and rate of the reaction. The formation of a seven-membered ring from a 6-aminohexanoate derivative is often kinetically and thermodynamically more favorable than the formation of an eight-membered ring from a 7-aminoheptanoate derivative. This difference in reactivity can be exploited in synthetic strategies where selective cyclization is desired.
Functional Group Interplay in Diverse Synthetic Transformations
The dual functionality of this compound allows for a rich and diverse range of synthetic transformations. The primary amino group can readily undergo N-acylation, alkylation, and participation in peptide bond formation, serving as a nucleophilic handle for chain extension and modification. The tert-butyl ester, while relatively inert to many reagents, acts as a robust protecting group for the carboxylic acid functionality.
This orthogonal reactivity of the two functional groups is a key feature of this molecule. For example, the amino group can be selectively acylated in the presence of the tert-butyl ester without the need for additional protecting groups on the carboxyl terminus. Subsequently, the ester can be cleaved under acidic conditions to liberate the carboxylic acid for further transformations. This functional group interplay makes this compound a versatile synthon in the construction of complex molecules, including peptidomimetics, polymers, and other advanced materials.
Future Research Trajectories and Innovations
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of tert-butyl 7-aminoheptanoate hydrochloride typically involves multiple steps, including the protection of a di-functional starting material. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Key areas of exploration include:
Greener Solvents and Catalysts: Moving away from hazardous solvents like dichloromethane (DCM) and employing more benign alternatives is a primary goal. Research into solid-supported catalysts or biocatalytic methods could reduce waste and improve reaction efficiency.
Phase-Transfer Catalysis: The use of phase-transfer catalysts could offer a milder and more efficient method for esterification or other necessary transformations, potentially reducing reaction times and improving yields, as has been explored for the synthesis of alpha-oxo esters. mdpi.com
| Synthetic Strategy | Potential Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| One-Pot Reactions | Increased efficiency, reduced waste, lower operational costs. nih.gov |
| Phase-Transfer Catalysis | Milder conditions, potential for improved yields and shorter reaction times. mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant innovation in chemical manufacturing. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid library synthesis.
Flow Chemistry: The synthesis of this compound and its derivatives is well-suited for flow chemistry. This approach allows for precise control of temperature, pressure, and reaction time, which can lead to higher yields and purity. Flow setups have been successfully used for various reactions involving related ester hydrochlorides. uc.pt The improved safety profile of flow reactors is particularly advantageous when handling potentially hazardous reagents.
Automated Synthesis: Automated platforms, equipped with chemical artificial intelligence, have been developed for the synthesis of related N-(carboxyalkyl)amino-acid tert-butyl esters. nih.gov Integrating the synthesis of this compound into such platforms would enable high-throughput screening of reaction conditions and the rapid generation of derivative libraries for drug discovery applications. These systems can operate continuously, significantly increasing productivity. nih.gov
Expansion of Applications in Chemical Probe and Chemical Biology Development
The linear seven-carbon chain of tert-butyl 7-aminoheptanoate makes it an ideal linker component in the design of chemical probes and other tools for chemical biology. Its length and flexibility are critical for spanning distances between interacting proteins or between a ligand and a reporter molecule.
Future applications in this area include:
Linker for Reporter Groups: The amino group can be functionalized with fluorophores, biotin, or other tags, while the deprotected carboxyl group can be coupled to a targeting ligand.
Component of Activity-Based Probes (ABPs): ABPs are used to target and label specific enzyme families. The heptanoate (B1214049) linker can be used to connect a reactive "warhead" that covalently binds to the enzyme's active site with a reporter tag for visualization and identification.
Building Block for Histone Deacetylase (HDAC) Probes: The core structure is valuable in constructing molecules that target epigenetic modifiers. For example, related aminoheptanoates have been used as the linker component in the synthesis of novel HDAC probes. nih.gov
Development of Chiral Variants and Asymmetric Synthetic Routes
Introducing chirality into the aliphatic backbone of tert-butyl 7-aminoheptanoate could open up new avenues for its application, particularly in areas where stereochemistry is crucial for biological activity.
Asymmetric Synthesis: The development of synthetic routes to produce enantiomerically pure versions of substituted 7-aminoheptanoates is a key research goal. This can be achieved through various strategies:
Chiral Catalysis: The use of chiral catalysts in reactions like asymmetric Mannich reactions can introduce stereocenters with high enantioselectivity. beilstein-journals.org
Biocatalysis: Enzymes, such as carbonyl reductases, have shown excellent activity and selectivity in producing chiral intermediates for pharmaceuticals. nih.gov This approach could be applied to generate chiral precursors for tert-butyl 7-aminoheptanoate variants.
Chiral Pool Synthesis: Starting from readily available chiral natural products to build the desired chiral heptanoate backbone.
The availability of chiral variants would be particularly valuable in the development of stereospecific drugs and probes.
| Asymmetric Method | Key Features |
| Chiral Catalysis | High enantioselectivity, broad substrate scope. beilstein-journals.org |
| Biocatalysis | Environmentally friendly, high stereospecificity under mild conditions. nih.gov |
| Chiral Pool Synthesis | Utilizes naturally occurring chirality. |
Design of Next-Generation PROTACs and Targeted Therapeutics
One of the most promising future applications for this compound is in the field of targeted protein degradation, specifically in the design of Proteolysis Targeting Chimeras (PROTACs). fluorochem.co.uk PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. fluorochem.co.uknih.gov
The 7-aminoheptanoate moiety serves as a versatile linker, connecting the target-binding ligand (warhead) to the E3 ligase-binding ligand. The length of this linker is critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Linker Optimization: The flexible seven-carbon chain of tert-butyl 7-aminoheptanoate provides an excellent starting point for linker design. By synthesizing a library of PROTACs with varying linker lengths based on this scaffold, researchers can optimize the efficacy of protein degradation.
Targeted Therapeutics: Derivatives like tert-butyl 7-bromoheptanoate are already used as PROTAC linkers. medchemexpress.com After deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled to an E3 ligase ligand, while the amine (or a derivative thereof) is attached to the target-binding moiety. nih.gov This modular approach allows for the rapid development of new targeted therapeutics for a wide range of diseases, including cancer. nih.gov
Q & A
Q. What are the key considerations for synthesizing tert-butyl 7-aminoheptanoate hydrochloride in laboratory settings?
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key steps include:
- Protection/deprotection of functional groups : Use of tert-butyl groups to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency .
- Temperature control : Reactions often proceed at 0–5°C to minimize side products .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt . Methodological optimization should prioritize yield (>70%) and purity (>95% by HPLC) .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC/LC-MS : To quantify purity and detect impurities (e.g., unreacted precursors or degradation products) .
- NMR spectroscopy : H and C NMR to confirm the tert-butyl group and amine hydrochloride moiety .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
- Elemental analysis : Verify stoichiometry of the hydrochloride salt .
Q. What safety protocols are critical when handling this compound?
- Decomposition risks : Avoid high temperatures (>100°C) to prevent release of HCl gas or toxic vapors .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles. Work in a fume hood .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Continuous flow reactors : Improve mixing and heat transfer for large-scale reactions, reducing side products .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate amine protection steps .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
Q. What strategies are effective for identifying and mitigating byproducts during synthesis?
- Byproduct profiling : Use LC-MS/MS to detect intermediates (e.g., over-alkylated amines or tert-butyl ester hydrolysis products) .
- Quenching protocols : Add aqueous NaHCO to neutralize excess HCl and stabilize the final product .
- Recrystallization solvents : Optimize ethanol/water ratios to exclude polar impurities .
Q. How does this compound compare structurally and functionally to its analogs (e.g., methyl 7-aminoheptanoate hydrochloride)?
- Structural differences : The tert-butyl group enhances steric hindrance, improving stability against enzymatic degradation compared to methyl esters .
- Biological activity : In vitro assays (e.g., antimicrobial disk diffusion) show tert-butyl derivatives exhibit prolonged activity due to slower hydrolysis .
Q. What quality control measures ensure batch-to-batch consistency in pharmacological studies?
- Certificate of Analysis (CoA) : Mandate HPLC purity (>97%), residual solvent analysis (e.g., <500 ppm DMF), and water content (<1%) .
- Stability studies : Accelerated aging tests (40°C/75% RH) to establish shelf-life and storage guidelines .
- Bioassay standardization : Pre-screen batches in cell viability assays (e.g., MTT) to confirm consistent IC values .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer studies?
- Target identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen for protein binding partners .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., apoptosis or autophagy pathways) .
- In vivo models : Test efficacy in xenograft mice, monitoring tumor regression and pharmacokinetics (T, C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
